molecular formula C11H22N2O3 B13567489 tert-Butyl (3R,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (3R,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13567489
M. Wt: 230.30 g/mol
InChI Key: VYJCQLFIOYWZQH-BDAKNGLRSA-N
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Description

rac-tert-butyl (3R,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the nitrogen atom in the pyrrolidine ring with dimethylamine.

    tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: NaBH4, LiAlH4

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted pyrrolidines

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science:

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Binding to a receptor and altering its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

rac-tert-butyl (3R,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

VYJCQLFIOYWZQH-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C

Origin of Product

United States

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